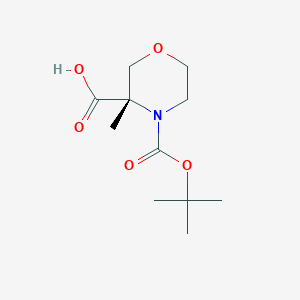

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid

Description

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid (CAS: 1638744-49-6) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . The compound features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the 3-position, along with a carboxylic acid functionality. It is stored under 2–8°C in a dry environment to maintain stability .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic reactions, while the carboxylic acid moiety allows for further derivatization, making this compound a versatile intermediate in pharmaceutical synthesis, particularly for PI 3-Kγ inhibitors, MMP-3 inhibitors, and Cdk1 inhibitors .

Properties

IUPAC Name |

(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAFGALKWOGOO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of a Preformed Morpholine Ring

This method involves deprotonating the α-carbon of the carboxylic acid (protected as an ester) using a strong base like lithium diisopropylamide (LDA), followed by methyl iodide quenching. For example:

-

Ester Protection : Convert the carboxylic acid to a methyl ester using thionyl chloride and methanol.

-

Deprotonation and Methylation : Treat the ester with LDA at -78°C, then add methyl iodide.

-

Hydrolysis : Use aqueous LiOH to regenerate the carboxylic acid.

Challenges :

-

Steric hindrance at the quaternary carbon reduces reaction efficiency.

-

Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometry.

Ring Construction via Chiral Amino Alcohols

An alternative approach constructs the morpholine ring from chiral precursors. For instance, reacting (S)-2-amino-3-methyl-3-hydroxypropanoic acid with phosgene generates the morpholine ring, incorporating both the methyl and carboxylic acid groups.

Advantages :

-

Inherent chirality from the amino alcohol avoids racemization.

-

High atom economy with minimal byproducts.

Stereochemical Control and Resolution Techniques

Ensuring the (S)-configuration at the 3-position is critical. Asymmetric synthesis methods dominate:

Chiral Auxiliaries

The VulcanChem protocol utilizes (R)- or (S)-oxazolidinones to direct methylation stereochemistry. After alkylation, auxiliary removal via hydrolysis yields the desired enantiomer.

Enzymatic Resolution

Racemic mixtures of 3-methylmorpholine-3-carboxylic acid can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact.

Industrial-Scale Synthesis and Process Optimization

Large-scale production leverages continuous flow reactors to enhance yield and safety. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents Boc group cleavage |

| Residence Time | 10–15 min | Maximizes conversion |

| Solvent | DMF/THF (1:1) | Balances solubility and reactivity |

Automated systems monitor pH and intermediate purity in real-time, reducing manual interventions.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Boc Protection + Alkylation | 65 | 95 | Moderate | High |

| Ring Construction | 75 | 98 | High | Moderate |

| Enzymatic Resolution | 50 | 90 | High | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid can undergo several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

Deprotection: Removal of the Boc group yields the free amine.

Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural Analogues

Key Observations :

Stereochemistry : The (R)-enantiomer (CAS 1923056-80-7) shares identical molecular weight and formula with the target compound but differs in stereochemical configuration. Such enantiomers often exhibit divergent biological activities, necessitating careful selection in drug design .

Ring System Variations : Replacing the morpholine ring with a piperidine ring (CAS 652971-20-5) introduces flexibility and a phenyl group, increasing hydrophobicity but reducing solubility. Piperidine derivatives are often explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Functional Group Modifications

Table 2: Functional Group Comparisons

Key Observations :

Carboxylic Acid vs. Ester : The methyl ester derivative (CAS 215917-98-9) is more lipophilic, which could enhance cell permeability but necessitates metabolic activation in vivo .

Piperazine vs.

Biological Activity

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid, with the CAS number 139009-66-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its antibacterial activity, enzyme inhibition capabilities, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a morpholine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 229.28 g/mol.

Antibacterial Properties

Recent studies have highlighted the compound's antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The compound has been evaluated in various assays for its effectiveness against multidrug-resistant strains.

-

Inhibition of Bacterial Topoisomerases :

- A study demonstrated that derivatives of morpholine compounds, including this compound, exhibit potent inhibition of DNA gyrase and topoisomerase IV from Escherichia coli. These enzymes are crucial for bacterial DNA replication and transcription, making them viable targets for antibacterial drug development .

- Minimum Inhibitory Concentration (MIC) Values :

| Compound | Target Enzyme | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | DNA gyrase | <32 | 0.5 |

| This compound | Topo IV | <100 | 1.0 |

Enzyme Inhibition

The compound has shown significant enzyme inhibition capabilities beyond antibacterial activity:

- Dual Inhibition : It has been reported that compounds similar to this compound demonstrate dual-targeting abilities against both DNA gyrase and topoisomerase IV, which is critical for developing effective therapeutic agents against bacterial infections .

Case Study 1: Efficacy in Mouse Models

In vivo studies involving mouse models have indicated that derivatives of morpholine compounds can effectively reduce bacterial load in infections caused by Staphylococcus aureus, particularly strains resistant to vancomycin. The lead compound demonstrated significant solubility and bioavailability, which are essential factors for therapeutic efficacy .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of morpholine derivatives has revealed that modifications to the tert-butoxycarbonyl group can enhance antibacterial potency. Variations in substituents on the morpholine ring have been systematically studied to optimize their biological activity .

Q & A

Q. What are the recommended synthetic routes for (S)-4-(tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a chiral morpholine precursor. For example, (S)-3-methylmorpholine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically influence yield and stereochemical integrity . Optimization may require monitoring via TLC or HPLC to minimize racemization. Evidence from analogous syntheses suggests coupling reagents like HATU or EDCI improve carboxylate activation .

Q. How can researchers verify the stereochemical purity of this compound during synthesis?

Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. X-ray crystallography (if single crystals are obtainable) provides definitive confirmation. For rapid assessment, optical rotation and polarimetry correlate with enantiomeric excess (ee) when compared to literature values. Computational methods (e.g., DFT-based NMR chemical shift prediction) can resolve ambiguities in stereochemical assignments .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR : H and C NMR confirm regiochemistry and Boc-group integrity. DEPT-135 identifies CH, CH₂, and CH₃ groups.

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<1%) and verify molecular weight.

- FT-IR : Carboxylic acid C=O (~1700 cm⁻¹) and Boc-group carbonyl (~1680 cm⁻¹) stretches validate functional groups.

- X-ray diffraction : Resolves absolute configuration and crystal packing effects .

Advanced Research Questions

Q. How can researchers address discrepancies in observed vs. predicted NMR splitting patterns for this compound?

Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the Boc group) or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) can identify slow-exchange processes. For diastereotopic protons, NOESY or ROESY experiments clarify spatial relationships. If crystallography data conflict with solution-state NMR, consider solvent-induced conformational averaging or polymorphism .

Q. What strategies mitigate racemization during Boc-deprotection of this compound?

Boc removal under acidic conditions (e.g., TFA/DCM) risks racemization at the morpholine stereocenter. Low-temperature deprotection (−20°C) and shorter reaction times (<1 hr) reduce this risk. Alternative methods, such as catalytic hydrogenolysis (for acid-sensitive substrates), preserve stereochemistry but require compatibility with the carboxylic acid moiety. Monitoring ee via chiral HPLC post-deprotection is critical .

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?

The Boc group enhances solubility in organic solvents and sterically shields the adjacent amine, directing coupling to the carboxylic acid. However, bulky substituents (e.g., 3-methyl) may slow reaction kinetics. Pre-activation with carbodiimides (e.g., DCC) or phosphonium reagents (e.g., PyBOP) improves efficiency. Comparative studies with Fmoc-protected analogs reveal trade-offs between stability and reaction rates .

Q. What computational methods are suitable for modeling steric and electronic effects of the 3-methyl substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict steric hindrance and charge distribution. Molecular dynamics (MD) simulations assess conformational flexibility in solution. QM/MM approaches model interactions with enzymes or catalysts, relevant for designing derivatives with tailored reactivity .

Q. How can researchers resolve crystallographic ambiguities caused by pseudo-symmetry in this compound?

Pseudo-symmetry may lead to false centrosymmetric space group assignments. Flack parameter analysis () in SHELXL refines enantiomorph-polarity, distinguishing true chirality from twinning artifacts. High-resolution data (≤1.0 Å) and careful examination of anomalous dispersion effects (e.g., Cu-Kα radiation) improve reliability .

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) aid mechanistic studies involving this compound?

Labeling the Boc carbonyl (C) or methyl group (H) enables tracking via NMR or MS during degradation or metabolic studies. Site-specific deuteration reduces signal overlap in H NMR, facilitating kinetic analysis of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.